(2-Chloro-7-methylquinolin-3-yl)methanol

Catalog No.
S777360
CAS No.
170848-22-3
M.F
C11H10ClNO
M. Wt
207.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(2-Chloro-7-methylquinolin-3-yl)methanol

CAS Number

170848-22-3

Product Name

(2-Chloro-7-methylquinolin-3-yl)methanol

IUPAC Name

(2-chloro-7-methylquinolin-3-yl)methanol

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

InChI

InChI=1S/C11H10ClNO/c1-7-2-3-8-5-9(6-14)11(12)13-10(8)4-7/h2-5,14H,6H2,1H3

InChI Key

ZULSNMQBGIVMGC-UHFFFAOYSA-N

SMILES

CC1=CC2=NC(=C(C=C2C=C1)CO)Cl

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)CO)Cl

The exact mass of the compound (2-Chloro-7-methylquinolin-3-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Antibacterial Activity:

Studies have shown that some quinoline derivatives possess antibacterial properties. For instance, research suggests that certain quinolones, a class of antibiotics derived from quinolines, can be effective against various bacterial strains, including those resistant to other antibiotics . While the specific antibacterial activity of (2-Chloro-7-methylquinolin-3-yl)methanol has not been extensively investigated, its structural similarity to known antibacterial quinolines warrants further exploration in this area.

Antimalarial Activity:

Another potential research area for (2-Chloro-7-methylquinolin-3-yl)methanol lies in its potential antimalarial properties. Quinoline-based antimalarial drugs, such as chloroquine and mefloquine, have played a significant role in malaria treatment and prevention . However, the emergence of drug-resistant malaria parasites necessitates the search for new antimalarial agents. Investigating the potential antimalarial activity of (2-Chloro-7-methylquinolin-3-yl)methanol, either alone or in combination with other antimalarial drugs, could be a valuable avenue for further research.

Other Potential Applications:

Beyond the specific applications mentioned above, quinoline derivatives have also been explored for their potential use in various other areas, including:

  • Anticancer properties: Some quinolines have exhibited promising anticancer activity in pre-clinical studies .
  • Anti-inflammatory properties: Certain quinoline derivatives have shown anti-inflammatory effects in animal models .
  • Neuroprotective properties: Research suggests that some quinolines may have neuroprotective effects, potentially offering benefits for neurological disorders .

(2-Chloro-7-methylquinolin-3-yl)methanol is a chemical compound characterized by its unique quinoline structure, which includes a chlorine atom at the second position and a methyl group at the seventh position of the quinoline ring. Its molecular formula is C11H10ClNC_{11}H_{10}ClN with a molecular weight of approximately 207.66 g/mol . This compound belongs to the class of heterocyclic compounds, which are known for their diverse biological activities and applications in medicinal chemistry.

(2-Chloro-7-methylquinolin-3-yl)methanol can undergo several chemical transformations:

  • Oxidation: It can be oxidized to form corresponding aldehydes using reagents like diethyl diazene-1,2-dicarboxylate in the presence of zinc bromide under reflux conditions .
  • N-Alkylation: The compound can participate in N-alkylation reactions, often utilizing the Mitsunobu reaction, which facilitates the formation of various alkyl derivatives .
  • Condensation Reactions: It can engage in condensation reactions with various electrophiles, leading to substituted quinoline derivatives .

Research indicates that (2-Chloro-7-methylquinolin-3-yl)methanol exhibits notable biological activities, particularly antimicrobial and anti-inflammatory properties. Compounds with similar structures have shown efficacy against various pathogens, suggesting that this compound may also possess similar therapeutic potential. The mechanism of action often involves interference with microbial cell wall synthesis or modulation of inflammatory pathways .

The synthesis of (2-Chloro-7-methylquinolin-3-yl)methanol can be achieved through several methods:

  • Starting Materials: The synthesis typically begins with 2-chloroquinoline derivatives, which are then reacted with appropriate reagents to introduce the methanol functionality.
  • Reflux Conditions: A common method involves refluxing 2-chloroquinoline with formaldehyde in an alcohol solvent, followed by reduction steps to yield the final product .
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques to enhance yields and reduce reaction times, making the synthesis more efficient .

(2-Chloro-7-methylquinolin-3-yl)methanol has several applications:

  • Pharmaceuticals: It is investigated for its potential use in developing new antimicrobial agents and anti-inflammatory drugs.
  • Chemical Intermediates: This compound serves as an intermediate in synthesizing more complex quinoline derivatives used in various chemical industries.
  • Research: Its unique structure makes it a valuable compound for studying structure-activity relationships in medicinal chemistry.

Studies have shown that (2-Chloro-7-methylquinolin-3-yl)methanol interacts with biological systems through hydrogen bonding and π–π interactions, which are crucial for its biological activity. These interactions can influence the binding affinity of the compound to target proteins or enzymes involved in disease processes . Furthermore, its interactions may extend to forming complexes with metal ions, which could enhance its pharmacological properties.

Several compounds share structural similarities with (2-Chloro-7-methylquinolin-3-yl)methanol. Here are some notable examples:

Compound NameStructural FeaturesBiological Activity
(2-Chloroquinolin-3-yl)methanolLacks methyl group at position 7Antimicrobial
(2-Chloro-8-methylquinolin-3-yl)methanolMethyl group at position 8 instead of 7Antimicrobial
7-Methylquinolin-2(1H)-oneDifferent halogen substitutionAnticancer

Uniqueness

The uniqueness of (2-Chloro-7-methylquinolin-3-yl)methanol lies in its specific chlorine and methyl substitutions, which significantly influence its biological activity and chemical reactivity compared to other quinoline derivatives. This specific arrangement allows it to exhibit distinct pharmacological properties that may not be present in structurally similar compounds.

The development of quinoline derivatives has been a significant area of focus in heterocyclic chemistry due to their diverse biological activities and synthetic versatility. (2-Chloro-7-methylquinolin-3-yl)methanol emerged as an important structural scaffold within the broader context of functionalized quinolines that have been extensively studied for their medicinal properties. Early research into quinoline derivatives focused primarily on their antimalarial and antibacterial properties, which subsequently expanded to include antiviral, anti-inflammatory, and anticancer investigations. The specific derivative (2-Chloro-7-methylquinolin-3-yl)methanol has gained attention as a valuable synthetic intermediate and potential pharmacophore in modern medicinal chemistry. The compound represents an evolution in quinoline chemistry where strategic functionalization at the 2, 3, and 7 positions creates a versatile scaffold for further derivatization and biological activity optimization. Historical developments in quinoline chemistry have laid the groundwork for understanding structure-function relationships that make this particular derivative significant in contemporary research efforts.

Significance in Quinoline Derivative Chemistry

(2-Chloro-7-methylquinolin-3-yl)methanol holds particular significance in quinoline derivative chemistry due to its structural features that combine a reactive chloro group at position 2, a hydroxymethyl functionality at position 3, and a methyl group at position 7 of the quinoline ring system. This unique substitution pattern creates a molecule with multiple reactive sites that can be strategically modified for various chemical transformations. The presence of the hydroxymethyl group at position 3 provides an important handle for further functionalization, while the chloro group at position 2 serves as an excellent leaving group for nucleophilic substitution reactions. The compound represents an important class of functionalized quinolines that serve as versatile building blocks in the synthesis of more complex molecules with potential pharmaceutical applications. Quinoline derivatives similar to (2-Chloro-7-methylquinolin-3-yl)methanol have demonstrated significant biological activities including antimicrobial, anti-inflammatory, and anticancer properties, making this compound an attractive starting point for developing novel therapeutic agents. The specific positioning of functional groups on the quinoline core creates unique electronic and steric properties that influence both reactivity and biological activity profiles.

Current Research Landscape and Emerging Trends

Current research involving (2-Chloro-7-methylquinolin-3-yl)methanol focuses on several key areas that highlight its importance in medicinal chemistry and organic synthesis. Researchers are exploring its potential as a precursor in the synthesis of more complex quinoline-based compounds with enhanced biological activities. Recent studies have investigated the compound's utility in developing antimicrobial agents, particularly against resistant bacterial strains, by leveraging the quinoline scaffold's known antibacterial properties. The hydroxymethyl group at position 3 has been of particular interest as a site for derivatization through various reactions including esterification, etherification, and oxidation to create libraries of compounds with diverse pharmacological profiles. Emerging trends in research include the exploration of green chemistry approaches for its synthesis, employing microwave-assisted reactions and environmentally friendly catalysts to improve yield and reduce environmental impact. Structure-activity relationship studies are increasingly focused on understanding how modifications to this core structure affect biological activity, particularly in anticancer and antimicrobial applications. Contemporary research is also examining the potential of this compound in combination with other pharmacophores to create hybrid molecules with multi-target activity profiles. The integration of computational methods to predict properties and biological activities of (2-Chloro-7-methylquinolin-3-yl)methanol and its derivatives represents another significant trend in current research.

XLogP3

2.6

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Wikipedia

(2-chloro-7-methylquinolin-3-yl)methanol

Dates

Last modified: 08-15-2023

Explore Compound Types